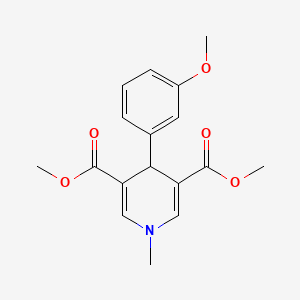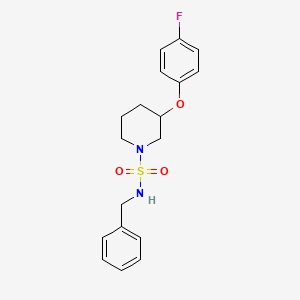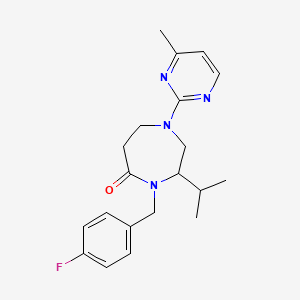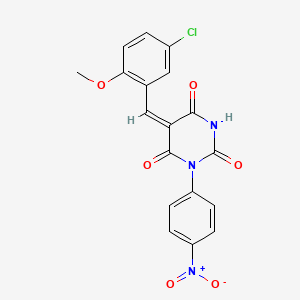![molecular formula C16H22N2O4 B5292640 {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid, also known as PEPA, is a synthetic compound that belongs to the family of NMDA receptor modulators. It has gained significant attention in scientific research due to its potential in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用机制
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid acts as a positive allosteric modulator of NMDA receptors. It binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the neuron, which is essential for the activation of various signaling pathways involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise modulation of receptor activity without affecting other neurotransmitter systems. However, one limitation is that this compound is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
未来方向
There are several future directions for research on {2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce neuronal cell death in animal models of these diseases. Another area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of this compound. These compounds may have improved therapeutic potential and fewer side effects compared to existing drugs.
合成方法
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid can be synthesized by reacting 2-oxo-2-(4-piperidinyl)acetic acid with 2-phenylethylamine and 1,2-dibromoethane. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure this compound.
科学研究应用
{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid has been extensively studied for its potential in treating neurological disorders. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. Studies have also suggested that this compound may have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.
属性
IUPAC Name |
2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(12-22-13-16(20)21)18-10-8-17(9-11-18)7-6-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQOBKMSUZOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)


![ethyl 5-(4-chlorophenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292594.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292624.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)


![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5292668.png)
